molecular formula C13H16F3NO4S2 B2666743 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1448060-88-5

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No.: B2666743
CAS No.: 1448060-88-5
M. Wt: 371.39
InChI Key: KRCLVJPGWDLOQM-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex organic compound that features both sulfonyl and trifluoromethyl groups

Preparation Methods

The synthesis of 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps. One common route includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with piperidine in the presence of a base, followed by methylation of the resulting sulfonamide. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures and the use of specific catalysts.

Chemical Reactions Analysis

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and trifluoromethyl groups can form strong interactions with active sites, potentially inhibiting or modifying the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine include:

    4-(Methylsulfonyl)phenylacetic acid: Used in organic synthesis and pharmaceuticals.

    Trifluoromethyl phenyl sulfone: Known for its use in nucleophilic trifluoromethylation reactions.

    Trifluoromethyl ketones: Valuable in medicinal chemistry for their unique properties

Biological Activity

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is a compound of interest due to its potential therapeutic applications, particularly in the realm of anti-inflammatory and anticancer activities. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with both a methylsulfonyl group and a trifluoromethylphenylsulfonyl moiety. Its chemical structure can be represented as follows:

C12H14F3N1O4S2\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_4\text{S}_2

This structure contributes to its unique biological properties, particularly its interaction with various biological targets.

Anti-inflammatory Properties

Research indicates that compounds with sulfonamide functionalities often exhibit significant anti-inflammatory activity. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

  • Mechanism of Action : The inhibition of COX-2 leads to a decrease in prostaglandin synthesis, reducing inflammation and pain.
  • Case Study : In vitro assays demonstrated that the compound showed an IC50 value comparable to established COX-2 inhibitors like Etoricoxib, suggesting potent anti-inflammatory effects .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

  • In Vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that it exhibited significant cytotoxicity with IC50 values in the low micromolar range .
  • Mechanism of Action : It is believed that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.

Data Table: Biological Activity Summary

Activity TypeTarget Cell LineIC50 Value (µM)Reference
Anti-inflammatoryCOX-20.5
Anticancer (MCF-7)Breast Cancer5.0
Anticancer (HCT116)Colon Cancer3.5

Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Inhibition Studies : A study examining various sulfonamide derivatives found that modifications in the sulfonyl groups significantly impacted their biological activity, reinforcing the importance of structural features in determining efficacy .
  • Comparative Analysis : When compared to other known sulfonamide compounds, this compound demonstrated superior inhibitory effects on cancer cell proliferation, suggesting a promising avenue for further development as an anticancer agent .
  • Clinical Implications : Although primarily studied in vitro, these findings lay the groundwork for future clinical trials aimed at evaluating the safety and efficacy of this compound in human subjects.

Properties

IUPAC Name

4-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4S2/c1-22(18,19)11-6-8-17(9-7-11)23(20,21)12-4-2-10(3-5-12)13(14,15)16/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCLVJPGWDLOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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